

1-(2,4,5-Trihydroxyphenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2,4,5-Trihydroxyphenyl)ethanone
Cat. No.:	B1584532

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1-(2,4,5-Trihydroxyphenyl)ethanone**

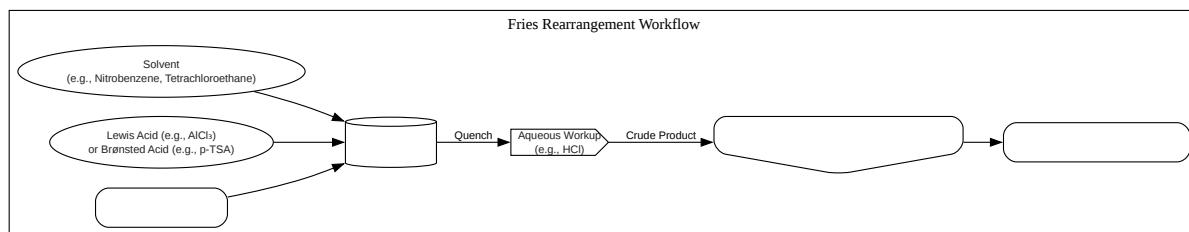
Authored by Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of **1-(2,4,5-trihydroxyphenyl)ethanone**, a polyhydroxyacetophenone derivative. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's synthesis, physicochemical characteristics, and chemical reactivity. We will move beyond simple data recitation to explore the causal relationships that govern its behavior, providing a framework for its effective utilization in a research and development context.

Molecular Identity and Structural Elucidation

1-(2,4,5-Trihydroxyphenyl)ethanone, also known as 2',4',5'-trihydroxyacetophenone, is a key organic intermediate. Its structure is characterized by an acetophenone core functionalized with three hydroxyl groups on the phenyl ring at positions 2, 4, and 5. This substitution pattern is critical as it dictates the molecule's electronic properties, reactivity, and potential for intramolecular interactions.

- Chemical Formula: C₈H₈O₄[\[1\]](#)


- Molecular Weight: 168.15 g/mol [2][3]
- CAS Number: 1818-27-5[1][3]
- Synonyms: Acetophenone, 2,4,5-trihydroxy; 2',4',5'-Trihydroxyacetophenone; 1-acetyl-2,4,5-trihydroxybenzene[1][2][4]

Caption: Chemical structure of **1-(2,4,5-Trihydroxyphenyl)ethanone**.

Synthesis Pathways: The Fries Rearrangement

The most common and industrially relevant synthesis of hydroxyacetophenones is the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[5][6] For **1-(2,4,5-Trihydroxyphenyl)ethanone**, the logical precursor is 1,2,4-triacetoxybenzene.

The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, proceeding through a proposed acylium carbocation intermediate. The choice of catalyst and reaction conditions (temperature, solvent) is crucial for controlling the regioselectivity (ortho vs. para migration) and maximizing yield.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis via Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is a representative procedure based on established methodologies for the Fries rearrangement.[\[2\]](#)[\[7\]](#)

- Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,2,4-triacetoxybenzene (1 equivalent).
- Solvent Addition: Add a suitable solvent, such as nitrobenzene or tetrachloroethane.[\[2\]](#)
- Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add the Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3 , ~1.1 to 3 equivalents), in portions to control the initial exothermic reaction.
- Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to the target temperature (typically 135-140 °C) for several hours.[\[2\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography to yield the final product.[\[2\]](#)

Causality Note: The use of a Lewis acid like AlCl_3 is critical as it coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its migration to the electron-rich aromatic ring. The reaction temperature often influences the ratio of ortho and para isomers formed.

Physicochemical Properties

The physical properties of **1-(2,4,5-trihydroxyphenyl)ethanone** are largely dictated by the extensive hydrogen bonding capabilities afforded by its three phenolic hydroxyl groups and the carbonyl group. This leads to a relatively high melting point and influences its solubility profile.

Property	Value	Source(s)
Appearance	Pale yellow solid	[2]
Melting Point	200-207 °C	[1] [2] [4]
Boiling Point	404.3 ± 30.0 °C (Predicted)	[2] [4]
Density	1.446 ± 0.06 g/cm ³ (Predicted)	[2] [4]
pKa	7.81 ± 0.23 (Predicted)	[4]
Storage Temp.	Inert atmosphere, Room Temperature	[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of **1-(2,4,5-trihydroxyphenyl)ethanone**.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Data from the NIST WebBook, obtained on a KBr pellet, shows characteristic absorptions.[\[1\]](#)

- O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected, indicative of the hydroxyl groups and intermolecular hydrogen bonding.
- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.
- C=O Stretch (Ketone): A strong, sharp absorption around 1650 cm⁻¹. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl

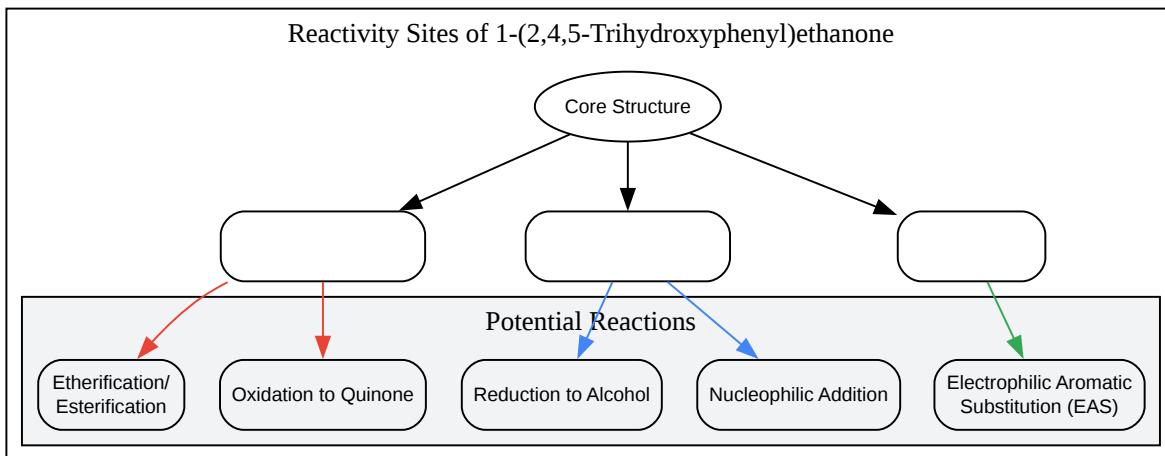
group can shift this value.

- C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm^{-1} region.
- C-O Stretch (Phenolic): Strong bands in the 1200-1300 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum is not readily found, the expected signals can be predicted based on the molecular structure:

- ^1H NMR:
 - Methyl Protons (-CH₃): A singlet integrating to 3H, likely around δ 2.5 ppm.
 - Aromatic Protons (Ar-H): Two singlets (or two doublets with a small coupling constant if resolution is high), each integrating to 1H. The chemical shifts will be influenced by the strong electron-donating effects of the three hydroxyl groups.
 - Hydroxyl Protons (-OH): Three broad singlets, which are D₂O exchangeable. Their chemical shifts can vary significantly based on solvent and concentration.
- ^{13}C NMR:
 - Carbonyl Carbon (C=O): A signal in the downfield region, typically $> \delta$ 190 ppm.
 - Aromatic Carbons (C-O): Three signals for the carbons attached to the hydroxyl groups, shifted downfield due to the oxygen atom's electronegativity.
 - Aromatic Carbons (C-H): Two signals for the carbons bonded to hydrogen.
 - Aromatic Carbon (C-C=O): One quaternary carbon signal where the acetyl group is attached.
 - Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 25-30 ppm.


Mass Spectrometry

- Molecular Ion (M^+): The mass spectrum would be expected to show a molecular ion peak at $m/z = 168.15$, corresponding to the molecular weight of the compound.
- Fragmentation: A prominent fragment would be the loss of the methyl group ($[M-15]^+$) to form an acylium ion, and subsequent fragmentation patterns involving the phenyl ring.

Spectroscopic Data	Expected Features	Source(s)
IR (KBr Pellet)	Broad O-H, Strong C=O (~1650 cm^{-1}), Aromatic C=C	[1]
^1H NMR	Methyl singlet (~2.5 ppm), 2 aromatic singlets, 3 broad OH singlets	Structural Prediction
^{13}C NMR	Carbonyl (>190 ppm), 6 distinct aromatic carbons, Methyl (~25-30 ppm)	Structural Prediction
Mass Spec (EI)	Molecular Ion (M^+) at $m/z = 168$	[1]

Chemical Reactivity and Synthetic Potential

The reactivity of **1-(2,4,5-trihydroxyphenyl)ethanone** is a rich interplay between its three main components: the phenolic hydroxyl groups, the aromatic ring, and the ketone functionality.

[Click to download full resolution via product page](#)

Caption: Key reactivity sites and associated potential chemical transformations.

- Reactivity of the Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated by a base. They are nucleophilic and can undergo O-alkylation (etherification) or O-acylation (esterification) to produce a wide range of derivatives. The presence of three hydroxyl groups allows for selective protection and derivatization strategies, which is highly valuable in multi-step synthesis.
- Reactivity of the Ketone Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic addition. A classic example is its reduction using agents like sodium borohydride (NaBH_4) to form the corresponding secondary alcohol. It can also undergo reactions with Grignard reagents or serve as a handle for forming imines and other C=N double-bond-containing structures.
- Reactivity of the Aromatic Ring: The three hydroxyl groups are powerful activating groups for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. In this case, the only available position is C6, which is ortho to the C5-OH and para to the C2-OH. Therefore, EAS reactions are expected to be highly regioselective, occurring at the C6 position. However, the molecule's high electron density also makes it

sensitive to oxidation, which can be a competing reaction under harsh electrophilic conditions.

Applications in Research and Drug Development

While specific biological activities for the 2,4,5-isomer are less documented than for its 2,4,6-(phloroacetophenone) counterpart, its structural motifs are significant. Phloroacetophenone has demonstrated antiobesity and hypolipidemic effects.^[8] Polysubstituted acetophenones are foundational scaffolds in medicinal chemistry. The presence of multiple hydroxyl groups provides points for derivatization to modulate properties like solubility, lipophilicity, and receptor binding affinity.

Therefore, **1-(2,4,5-trihydroxyphenyl)ethanone** is a valuable building block for:

- Synthesizing libraries of novel compounds for biological screening.
- Developing flavonoid and chalcone analogues.
- Acting as an intermediate in the synthesis of more complex natural products or pharmaceutical agents.

Safety and Handling

According to available safety data, **1-(2,4,5-trihydroxyphenyl)ethanone** is associated with the following hazards:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[9]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[9]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

- National Institute of Standards and Technology (NIST). (n.d.). Acetophenone, 2,4,5-trihydroxy. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement.
- National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxyacetophenone. PubChem.
- National Center for Biotechnology Information. (n.d.). 2',4',6'-Trihydroxyacetophenone. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-(2,4,5-Trimethylphenyl)ethan-1-one. PubChem.
- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2,5-dihydroxyphenyl)-. NIST Chemistry WebBook.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook.
- LookChem. (n.d.). **1-(2,4,5-trihydroxyphenyl)ethanone.**
- SpectraBase. (n.d.). 1-(2,4,5-TRIHYDROXYPHENYL)-2-(4-HYDROXYPHENYL)-ETHANONE.
- SIELC Technologies. (n.d.). Ethanone, 1-(2,3,4-trihydroxyphenyl)-.
- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook.
- National Institute of Standards and Technology (NIST). (n.d.). Gas phase ion energetics data for Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook.
- CP Lab Chemicals. (n.d.). 1-(2, 4, 5-Trihydroxyphenyl)ethanone, min 97%, 100 mg.
- Chemsoc. (n.d.). 1-(3,4,5-Trihydroxyphenyl)ethanone.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitrophenol-1-(2,4,6-trihydroxyphenyl)ethanone (1/1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Acetophenone, 2,4,5-trihydroxy [webbook.nist.gov]
- 2. 1-(2,4,5-Trihydroxyphenyl)ethanone | 1818-27-5 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. 2',4',6'-Trihydroxyacetophenone | CAS:480-66-0 | Manufacturer ChemFaces [chemfaces.com]
- 9. 1818-27-5 | 1-(2,4,5-Trihydroxyphenyl)ethanone - AiFChem [aifchem.com]
- To cite this document: BenchChem. [1-(2,4,5-Trihydroxyphenyl)ethanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584532#1-2-4-5-trihydroxyphenyl-ethanone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com